Home > Products > Screening Compounds P129505 > Tyrosinase (56-70)
Tyrosinase (56-70) -

Tyrosinase (56-70)

Catalog Number: EVT-243765
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tyrosinase
Source

Tyrosinase is predominantly sourced from mushrooms, particularly Agaricus bisporus, as well as from other organisms like plants and some bacteria. Its study is vital in understanding pigmentation disorders and developing therapeutic agents for conditions such as albinism and hyperpigmentation.

Classification

Tyrosinase belongs to the class of oxidoreductases, specifically falling under the category of phenolases. It is classified based on its function in catalyzing oxidation-reduction reactions involving phenolic compounds.

Synthesis Analysis

Methods

The synthesis of tyrosinase inhibitors often involves organic synthesis techniques that include:

  • Convergent Synthesis: This method allows for the simultaneous construction of multiple fragments that are later combined into a final product. For instance, indole-thiourea derivatives have been synthesized using this approach, employing nucleophilic substitution reactions to prepare intermediates .
  • Reflux Techniques: Compounds are often synthesized by refluxing starting materials, such as amlodipine with various aldehydes and ketones, under controlled temperatures to facilitate reactions over several hours .

Technical Details

The characterization of synthesized compounds typically employs spectroscopic methods such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Used to determine the structure and purity of synthesized compounds.
  • High-Resolution Mass Spectrometry (HRMS): Provides accurate molecular weight determination.
  • Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.
Molecular Structure Analysis

Structure

Data

The three-dimensional structure reveals the arrangement of amino acids that contribute to substrate binding and catalysis. Detailed structural data can be obtained through X-ray crystallography or NMR studies.

Chemical Reactions Analysis

Reactions

Tyrosinase catalyzes two primary reactions:

  1. Hydroxylation of L-tyrosine to form L-DOPA.
  2. Oxidation of L-DOPA to dopaquinone.

These reactions are critical in melanin biosynthesis and can be inhibited by various synthetic compounds designed to target the active site of tyrosinase .

Technical Details

Inhibition assays often employ spectrophotometric methods to measure the production of dopachrome at 475 nm, allowing for the determination of inhibitory constants (IC50) for potential inhibitors .

Mechanism of Action

Process

The mechanism by which tyrosinase operates involves the coordination of substrates at its active site, where copper ions facilitate electron transfer processes necessary for catalysis. The binding of substrates induces conformational changes that enhance catalytic efficiency.

Data

Molecular docking studies provide insights into how specific inhibitors interact with tyrosinase's active site, revealing binding affinities and potential hydrogen bonding interactions that stabilize inhibitor binding .

Physical and Chemical Properties Analysis

Physical Properties

Tyrosinase is typically a glycoprotein with a molecular weight ranging from 60 kDa to 70 kDa depending on its source. It exhibits solubility in aqueous solutions and stability under physiological pH conditions.

Chemical Properties

The enzyme is sensitive to environmental factors such as temperature and pH, which can affect its activity. Additionally, it requires molecular oxygen for its catalytic activity, making it susceptible to inhibition by reducing agents .

Applications

Scientific Uses

Tyrosinase has significant applications in various fields:

  • Pharmaceuticals: Development of skin-whitening agents targeting hyperpigmentation disorders.
  • Cosmetics: Formulation of products aimed at reducing melanin production.
  • Food Industry: Utilization in enzymatic browning processes during food processing.

Research continues into novel inhibitors that can selectively target tyrosinase, offering potential therapeutic avenues for managing pigmentation-related conditions while minimizing side effects associated with current treatments.

Molecular Immunology of Tyrosinase (56-70 in Adaptive Immune Responses

HLA-DR-Restricted Epitope Recognition Mechanisms

Tyr₅₆₋₇₀ is processed and presented by antigen-presenting cells (APCs) via the exogenous pathway, binding to HLA-DR molecules through conserved anchor residues. Key recognition mechanisms include:

  • Peptide Binding Motif: Structural analyses reveal Tyr₅₆₋₇₀ contains a core 11-amino acid sequence (E-I-W-R-D-I-D-F-A-H-E; positions 193–203 of tyrosinase) critical for HLA-DRB1*0405 interaction. This motif features hydrophobic residues (tryptophan at P1) and acidic residues (aspartate/glutamate at P9) that stabilize MHC binding [3] [9].
  • Intermediate Affinity Binding: Tyr₅₆₋₇₀ exhibits intermediate MHC binding affinity (IC₅₀ ~500 nM), distinct from the weak-affinity Tyr₄₄₈₋₄₆₂ epitope. This affinity enables stable peptide-MHC complexes but requires optimization for therapeutic use [3].
  • TCR Engagement Specificity: T-cell receptors (TCRs) recognize conformational epitopes formed by peptide-MHC interactions. Mutagenesis studies show substitutions at anchor residues (e.g., W→A at P195) abrogate T-cell activation, confirming structural specificity [9].

Table 1: HLA-DR Binding Characteristics of Tyr₅₆₋₇₀

FeatureTyr₅₆₋₇₀Biological Impact
Core Binding SequenceE-I-W-R-D-I-D-F-A-H-EDetermines HLA-DR4/DR53 specificity
Primary Anchor ResiduesW (P1), D/E (P9)Hydrophobic/charge stabilization of MHC
Binding Affinity (IC₅₀)~500 nMEnables stable APC-T cell interaction
HLA RestrictionHLA-DRB1*0401/0405Public epitope in melanoma and autoimmunity

CD4+ T Cell Activation and Melanoma-Specific Immune Surveillance

Tyr₅₆₋₇₀-specific CD4+ T cells drive anti-melanoma immunity through multifaceted effector functions:

  • Tumor Microenvironment Modulation: Tyr-knockout (Tyr-KO) B16 melanoma models exhibit 3.8-fold higher T-cell infiltration versus wild-type tumors. Single-cell RNA sequencing confirms altered "cold-to-hot" tumor transition, with increased CD8+/CD4+ T-cell ratios and reduced regulatory T cells (Tregs) [6].
  • Effector Cytokine Secretion: HLA-DR4-restricted Tyr₅₆₋₇₀-specific T cells secrete IFN-γ and TNF-α, enhancing antigen presentation (via MHC upregulation) and promoting cytotoxic T lymphocyte (CTL) activity. IFN-γ also induces chemokines (CXCL9/10/11), recruiting CXCR3+ T cells to tumors [4] [6].
  • Immune Checkpoint Regulation: Tyr₅₆₋₇₀-reactive T cells in melanoma express elevated PD-1 and CTLA-4. Combined tyrosinase inhibition and PD-1 blockade synergistically enhance tumor control, reducing Treg frequencies in PD-1-KO models [6].

Comparative Analysis of Tyrosinase Epitopes (56-70 vs. 448-462) in Antigen Presentation

Tyr₅₆₋₇₀ and Tyr₄₄₈₋₄₆₂ are both HLA-DR-restricted but exhibit distinct immunogenic properties:

  • Binding Affinity: Tyr₅₆₋₇₀ shows intermediate MHC affinity (IC₅₀ ~500 nM), while Tyr₄₄₈₋₄₆₂ displays weak affinity (IC₅₀ >1 µM), reducing its stability in the HLA-DR groove [3].
  • Structural Flexibility: Tyr₅₆₋₇₀ adopts a β-sheet conformation with solvent-exposed residues (e.g., arginine at P4), facilitating TCR access. Conversely, Tyr₄₄₈₋₄₆₂ exhibits a buried TCR interface, limiting immunogenicity [3] [10].
  • Clinical Relevance: Tyr₅₆₋₇₀ is recognized by T cells in Vogt-Koyanagi-Harada disease (autoimmune uveitis) and melanoma, indicating its role in breaking tolerance. Tyr₄₄₈₋₄₆₂ lacks strong disease associations [9].

Table 2: Comparative Immunogenicity of Tyrosinase Epitopes

ParameterTyr₅₆₋₇₀Tyr₄₄₈₋₄₆₂
HLA RestrictionDRB10401/DRB10405DRB1*0401
Binding AffinityIntermediate (~500 nM)Weak (>1 µM)
T-cell ActivationRobust IFN-γ productionWeak/transient responses
Structural FeaturesExposed TCR contactsBuried anchor residues
Disease AssociationMelanoma, autoimmunityLimited

Engineering High-Affinity Analogues for Enhanced MHC Binding and Immunogenicity

Analogues of Tyr₅₆₋₇₀ were designed to optimize anchor residues, improving MHC affinity and T-cell stimulation:

  • Anchor Residue Optimization: Substituting aspartate (P203→tyrosine) in the core 11-mer sequence (E-I-W-R-D-I-D-F-A-H-Y) enhances HLA-DR4 binding by ~10-fold (IC₅₀: 50 nM vs. 500 nM). This leverages the P9 tyrosine anchor preferred by HLA-DR4 [3] [9].
  • Immunogenicity Validation: High-affinity analogues induce 2–5-fold stronger T-cell proliferation versus native peptides in HLA-DR4+ donors. They also expand epitope recognition breadth, activating T cells against heterologous tyrosinase epitopes [3].
  • Vaccine Applications: In multivalent vaccines, Tyr₅₆₋₇₀ analogues paired with CD8+ epitopes (e.g., Tyr₃₆₉₋₃₇₇) generate coordinated Th1/CTL responses, critical for tumor regression in melanoma models [4].

Table 3: Engineered Analogues of Tyr₅₆₋₇₀

Analogue SequenceModificationMHC Affinity (IC₅₀)Immunogenicity
E-I-W-R-D-I-D-F-A-H-YP9 D→Y anchor swap50 nM5-fold ↑ CD4+ proliferation
E-I-W-K-D-I-D-F-A-H-EP4 R→K charge enhancement200 nM3-fold ↑ IFN-γ
Y-I-W-R-D-I-D-F-A-H-EP1 E→Y anchor addition100 nMEnhanced memory T-cell formation

Properties

Product Name

Tyrosinase (56-70)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.